molecular formula C21H28N2O2S B2834246 1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide CAS No. 955778-35-5

1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide

Cat. No. B2834246
CAS RN: 955778-35-5
M. Wt: 372.53
InChI Key: GUCQFAKRXBHZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide” is a complex organic molecule. It contains a phenyl group (a benzene ring minus one hydrogen), a propyl group (a three-carbon alkyl), and a tetrahydroquinoline moiety (a quinoline ring where four carbons are saturated). It also contains a methanesulfonamide group, which is a sulfur-containing functional group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenyl and tetrahydroquinoline rings would contribute to the compound’s rigidity, while the propyl and methanesulfonamide groups could provide some flexibility .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonamide group might make it more polar and potentially more soluble in water .

Scientific Research Applications

Synthetic Applications

Compounds structurally related to "1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide" have been studied for their synthetic applications, particularly in the formation of complex organic structures. For example, the oxidation and reaction of similar N-acyl and N-methanesulfonyl compounds have been shown to produce title compounds through quantitative methods, indicating the potential for complex synthetic routes involving similar compounds (Hoshino et al., 2001). Additionally, the study of selective hydrolysis of methanesulfonate esters provides insight into the selective removal of protective groups, a crucial step in the synthesis of complex organic molecules (Chan et al., 2008).

Pharmacological Research

Though direct pharmacological applications of the specific compound were not found, related research on structurally similar compounds shows a wide range of pharmacological interests. For instance, derivatives of tetrahydroisoquinoline have been investigated for their renal vasodilation activity, suggesting potential therapeutic applications in cardiovascular diseases (Anan et al., 1996). This indicates the interest in tetrahydroquinoline derivatives for pharmacological research, including exploring their effects on various physiological systems.

Chemical and Physical Properties

Studies focusing on the synthesis, characterization, and reactions of compounds with similar structural features provide insights into the chemical and physical properties that could influence the applications of "1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide". For instance, the synthesis and characterization of tridentate iminooxime ligands and their complexes with metals highlight the potential for creating complex molecules with specific chemical properties (Mutlu & Irez, 2008).

properties

IUPAC Name

1-phenyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-2-14-23-15-6-9-20-16-18(10-11-21(20)23)12-13-22-26(24,25)17-19-7-4-3-5-8-19/h3-5,7-8,10-11,16,22H,2,6,9,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCQFAKRXBHZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.